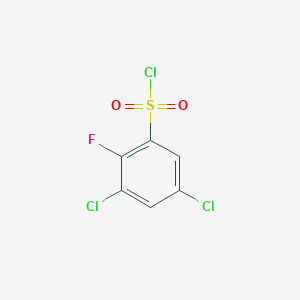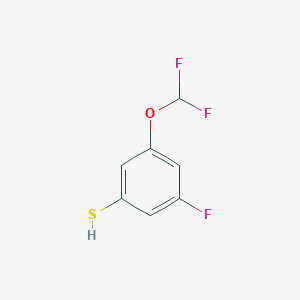
3-Difluoromethoxy-5-fluorothiophenol
Descripción general
Descripción
3-Difluoromethoxy-5-fluorothiophenol (3-DFMFT) is a small molecule that has recently been used in a variety of scientific research applications. It is a fluorinated thiophenol compound that is structurally similar to other commonly used molecules in research. 3-DFMFT has been used in biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Difluoromethoxy-5-fluorothiophenol has been used in a variety of scientific research applications. It has been used to study the effects of fluorinated compounds on biochemical and physiological processes. It has also been used in laboratory experiments to study the mechanism of action of various drugs and drug targets. Additionally, 3-Difluoromethoxy-5-fluorothiophenol has been used to explore the potential for drug delivery systems and to investigate the potential for drug-drug interactions.
Mecanismo De Acción
The mechanism of action of 3-Difluoromethoxy-5-fluorothiophenol is not yet fully understood. It is believed that the fluorinated moiety of the compound interacts with the target molecule, resulting in a conformational change that alters the activity of the molecule. Additionally, 3-Difluoromethoxy-5-fluorothiophenol may interact with other molecules in the environment, influencing their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Difluoromethoxy-5-fluorothiophenol are not yet fully understood. However, it has been shown to interact with certain enzymes and receptors, resulting in changes in their activity. Additionally, 3-Difluoromethoxy-5-fluorothiophenol has been shown to affect the expression of certain genes, resulting in changes in the expression of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Difluoromethoxy-5-fluorothiophenol has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and handle in the lab. Additionally, it is structurally similar to other commonly used molecules, making it easier to study its effects. However, 3-Difluoromethoxy-5-fluorothiophenol also has some limitations. It is a relatively new compound, so there is still much to be learned about its effects and applications. Additionally, it is a fluorinated compound, which can make it difficult to work with in certain laboratory settings.
Direcciones Futuras
There are several potential future directions for 3-Difluoromethoxy-5-fluorothiophenol. It could be used to further explore its mechanism of action and biochemical and physiological effects. Additionally, it could be used to develop drug delivery systems and investigate potential drug-drug interactions. It could also be used to explore the potential for using fluorinated compounds in other scientific research applications. Finally, 3-Difluoromethoxy-5-fluorothiophenol could be used to investigate the effects of fluorinated compounds on the environment.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-4-1-5(11-7(9)10)3-6(12)2-4/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGXVUYKTKOIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethoxy-5-fluorothiophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1411391.png)
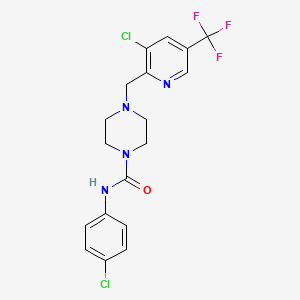

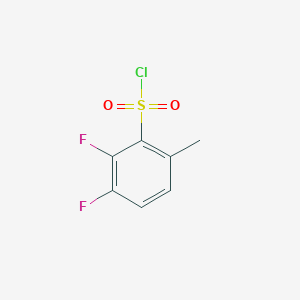



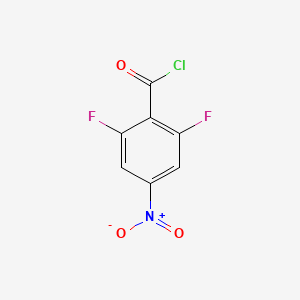
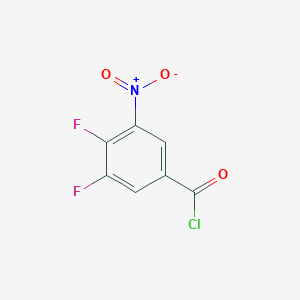
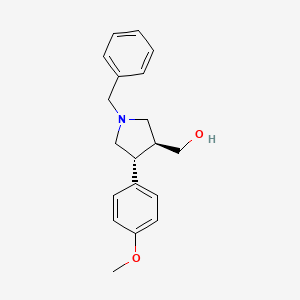
![5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1411409.png)

